N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide
Description
N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide is a propanamide derivative characterized by a phenyl group attached to a propanamide backbone and a branched 3-hydroxy-4,4-dimethylpentyl substituent. The hydroxy and dimethyl groups on the pentyl chain likely enhance steric hindrance and influence hydrogen-bonding capacity compared to simpler alkyl or aromatic substituents .
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-16(2,3)14(18)11-12-17-15(19)10-9-13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUUSSISROICLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)CCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide typically involves the reaction of 3-phenylpropanoic acid with 3-hydroxy-4,4-dimethylpentylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The hydroxy group and amide moiety can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spirocyclic Moieties
Compounds such as N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide () share the 3-phenylpropanamide core but incorporate spirocyclic systems. Key differences include:
- Solubility: The spirocyclic derivatives exhibit moderate solubility in ethanol-water mixtures (e.g., 321.43 mg/mL in 0.5C₂H₅OH), whereas the dimethylpentyl substituent in the target compound may improve solubility in non-polar solvents due to its branched alkyl chain .
- Thermal Stability : Melting points for spirocyclic analogs range from 68°C to 196°C, suggesting that the target compound’s hydroxy group could lower its melting point compared to rigid spiro systems .
Hydroxyphenyl-Substituted Propanamides
3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide () features dual hydroxyphenyl groups. Key contrasts:
- Polarity : The hydroxyphenyl groups increase polarity, enhancing solubility in aqueous media. In contrast, the target compound’s dimethylpentyl chain may reduce polarity but improve membrane permeability .
- Bioactivity : Hydroxyphenyl derivatives are often associated with antioxidant or estrogenic activity, whereas the dimethylpentyl group in the target compound could shift activity toward anti-inflammatory or metabolic modulation .
Hydroxamic Acid Derivatives
Compounds like N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexanemethylamide () contain hydroxamate functional groups. Differences include:
- Reactivity : Hydroxamic acids chelate metal ions (e.g., Fe³⁺), enabling radical-scavenging activity in DPPH assays. The target compound lacks this chelation capacity, suggesting divergent mechanisms of action .
- Synthetic Complexity : Hydroxamic acids require protection/deprotection steps during synthesis, whereas the target compound’s hydroxyalkyl group may simplify synthesis .
Benzothiazole-Linked Propanamides
N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide () incorporates a benzothiazole ring. Key distinctions:
- The target compound’s dimethylpentyl group lacks such electronic effects .
- Biological Targets : Benzothiazole derivatives often target enzymes like kinase or protease, whereas the target compound’s alkyl-hydroxy group may favor lipid-associated pathways .
Physicochemical and Functional Data Comparison
Research Implications and Trends
- Structure-Activity Relationships (SAR) : The dimethylpentyl group in the target compound may optimize lipophilicity for blood-brain barrier penetration, contrasting with polar hydroxyphenyl or spirocyclic analogs .
- Synthetic Feasibility : High yields (90–100%) reported for spirocyclic derivatives () suggest that similar strategies could be applied to the target compound .
- Biological Potential: While hydroxamic acids () dominate antioxidant research, the target compound’s unique substituents warrant exploration in neurodegenerative or metabolic disorders .
Biological Activity
N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique molecular structure and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound has the chemical formula and features a hydroxy group, a branched alkyl chain, and a phenylpropanamide moiety. The presence of these functional groups allows for diverse interactions with biological targets, making it a candidate for therapeutic development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors through:
- Hydrogen Bonding : The hydroxy group and amide moiety can form hydrogen bonds with biological targets, influencing their activity.
- π-π Interactions : The phenyl ring can engage in π-π stacking interactions, enhancing the stability of binding to target molecules.
These interactions may modulate various biochemical pathways, contributing to the compound's pharmacological effects.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in inflammatory processes.
- Receptor Binding : Studies suggest that it may bind to receptors related to pain modulation, indicating potential analgesic properties.
- Antitumor Activity : Preliminary studies suggest that similar compounds exhibit antitumor effects by inducing apoptosis in cancer cells through cell cycle arrest .
Antitumor Activity
A comparative study on related compounds showed that certain derivatives exhibit potent antitumor activity against various cancer cell lines. For example, a compound structurally similar to this compound demonstrated an IC50 value ranging from 6.92 to 8.99 μM across different cell lines (HepG2, A549) . This suggests that modifications in the structure can lead to enhanced biological efficacy.
| Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|
| HepG2 | 6.92 | 99.98 |
| A549 | 8.99 | 100.07 |
| DU145 | 7.89 | 99.93 |
| MCF7 | 8.26 | 100.39 |
Enzyme Inhibition Studies
In enzyme inhibition assays, this compound was shown to inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases.
Synthesis and Purification
The synthesis of this compound typically involves the reaction between 3-phenylpropanoic acid and 3-hydroxy-4,4-dimethylpentylamine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels necessary for biological testing.
Q & A
Q. What are the optimal synthetic routes for N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide, and how can purity be maximized during synthesis?
- Methodological Answer : The synthesis of structurally related propanamide derivatives typically employs multi-step reactions involving coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in the presence of DIPEA (N,N-diisopropylethylamine) to activate carboxyl groups for amide bond formation . For example, analogous compounds like N-{(1R)-2-hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-3-phenylpropanamide were synthesized via sequential coupling and purification using column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity . Optimization of reaction conditions (e.g., solvent selection, temperature, and stoichiometry) is critical to minimize byproducts.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- Methodological Answer : Structural validation requires a combination of 1H/13C NMR to identify proton and carbon environments (e.g., distinguishing hydroxyl and amide protons), FTIR to confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for amides), and mass spectrometry (ESI or HRMS) to verify molecular weight . For instance, in studies of 3-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)propanamide , X-ray crystallography was used to resolve bond angles and torsional strain, providing a reference for computational modeling .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Methodological Answer : Receptor-binding assays (e.g., fluorescence polarization or surface plasmon resonance) and enzyme inhibition studies (e.g., kinetic assays using spectrophotometric detection) are common. For antiandrogen analogs like N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide , competitive binding assays against androgen receptors were performed with IC50 calculations . Cell viability assays (MTT or resazurin-based) can assess cytotoxicity, while ADMET profiling (e.g., microsomal stability, Caco-2 permeability) evaluates pharmacokinetic properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, cofactors) or off-target effects. For example, a compound showing antagonism in one receptor subtype may act as an agonist in another due to conformational flexibility . To address this:
- Perform dose-response curves across multiple assays (e.g., functional vs. binding assays).
- Use molecular docking to predict binding poses in different receptor conformations .
- Validate findings with knockout cell lines or RNA interference to isolate target pathways .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis while maintaining stereochemical integrity?
- Methodological Answer : Continuous flow reactors enhance control over reaction parameters (residence time, mixing efficiency) and reduce side reactions compared to batch processes . For stereosensitive analogs like N-{(1R)-2-hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-3-phenylpropanamide , chiral HPLC or enzymatic resolution ensures enantiopurity . Solvent-free mechanochemical synthesis may also improve atom economy and scalability .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?
- Methodological Answer : Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina, Schrödinger Suite) model ligand-receptor interactions using crystal structures (e.g., from the Protein Data Bank) . For instance, 3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide was studied for hydrogen bonding with catalytic residues . Experimental validation via site-directed mutagenesis or isothermal titration calorimetry (ITC) confirms predicted binding modes .
Q. What analytical methods are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Forced degradation studies (acidic/basic/oxidative stress) coupled with HPLC-UV/MS monitor degradation products . For example, N-(4-bromophenyl)-3-phenylpropanamide was analyzed under accelerated stability conditions (40°C/75% RH) to identify hydrolysis-prone sites . DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis) assess thermal stability, while NMR kinetics track real-time decomposition .
Data Presentation
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Key Parameters | Application Example | Reference |
|---|---|---|---|
| 1H NMR | δ 1.2–1.5 ppm (dimethyl groups), δ 6.5–7.5 ppm (aromatic protons) | Differentiation of alkyl/aryl regions | |
| FTIR | C=O stretch (~1680 cm⁻¹), O-H stretch (~3300 cm⁻¹) | Confirming amide and hydroxyl groups | |
| X-ray Crystallography | Bond angles (e.g., C-N-C ~120°), torsion angles | Resolving stereochemical ambiguity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
